2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol
Description
2-Allyl-6-ethoxy-4-(2-nitrovinyl)phenol is a phenolic derivative featuring three distinct substituents: an allyl group at position 2, an ethoxy group at position 6, and a 2-nitrovinyl group at position 4. Its molecular formula is C₁₃H₁₇NO₄ (calculated molecular weight: 275.28 g/mol). The compound’s structure combines electron-donating (allyl, ethoxy) and electron-withdrawing (nitrovinyl) groups, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
2-ethoxy-4-[(E)-2-nitroethenyl]-6-prop-2-enylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c1-3-5-11-8-10(6-7-14(16)17)9-12(13(11)15)18-4-2/h3,6-9,15H,1,4-5H2,2H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREWPULZTFPUMX-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1O)CC=C)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=CC(=C1O)CC=C)/C=C/[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs
Nitrovinyl-Substituted Phenols
- 2-Nitro-4-((E)-2-nitrovinyl)phenol (F) Structure: Nitro group at position 2 and nitrovinyl at position 4. Activity: Demonstrated selective inhibition of Leishmania donovani promastigotes and amastigotes, attributed to the nitrovinyl group’s electrophilic reactivity .
Allyl-Substituted Phenols
- 2-Allyl-4-methylphenol (CAS 6628-06-4) Molecular Formula: C₁₀H₁₂O Molecular Weight: 148.20 g/mol Properties: Lower molecular weight and simpler substituents (methyl instead of nitrovinyl/ethoxy) result in higher volatility and lower melting points (~143°C) .
- Phenol, 4-ethyl-2-(2-propenyl) (CAS 58621-34-4) Structure: Ethyl and allyl groups at positions 4 and 2, respectively. Relevance: Highlights how alkyl/alkoxy substituents modulate hydrophobicity and solubility.
Amino-Nitrophenol Derivatives
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| 2-Allyl-6-ethoxy-4-(2-nitrovinyl)phenol | C₁₃H₁₇NO₄ | 275.28 | Allyl, ethoxy, nitrovinyl | Not reported |
| 2-Nitro-4-((E)-2-nitrovinyl)phenol (F*) | C₈H₆N₂O₅ | 210.14 | Nitro, nitrovinyl | Not reported |
| 2-Allyl-4-methylphenol | C₁₀H₁₂O | 148.20 | Allyl, methyl | 143 |
| 2-Amino-4-nitrophenol | C₆H₆N₂O₃ | 154.12 | Amino, nitro | 143 |
Key Observations :
- The target compound’s higher molecular weight and nitrovinyl group suggest reduced volatility compared to simpler allylphenols.
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